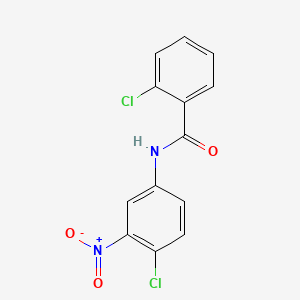

2-chloro-N-(4-chloro-3-nitrophenyl)benzamide

Description

Overview of Benzamide (B126) Core Structures in Chemical Biology

The amide functional group is one of the most prevalent linkages in biological chemistry, most notably forming the peptide bonds that constitute the backbone of proteins. researchgate.netwikipedia.org In the realm of chemical biology, the benzamide core serves as a privileged scaffold—a molecular framework that is able to bind to multiple biological targets. The aromatic ring and the amide linkage provide a rigid structure capable of participating in various intermolecular interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition processes at the active sites of enzymes and receptors.

The study of amides and their synthesis has been a fundamental aspect of organic chemistry for over a century. acs.orgperlego.com Early investigations focused on understanding the synthesis and reactivity of the amide bond. masterorganicchemistry.com Over time, the focus expanded to include substituted amides as researchers recognized their potential in medicinal chemistry. Many of the top-selling pharmaceuticals contain an amide functional group, highlighting their importance. nanobioletters.com The development of new synthetic methods, including transition-metal-catalyzed reactions and the use of mild dehydrating reagents, has enabled chemists to create vast libraries of structurally diverse substituted amides for biological screening and materials science applications. researchgate.netmasterorganicchemistry.com

The strategic incorporation of halogen atoms, such as chlorine, and nitro groups into the benzamide scaffold is a common strategy in medicinal chemistry and materials science. mdpi.com These substituents are chosen for their distinct electronic and steric properties.

Chloro Substituents: Chlorine is an electronegative, electron-withdrawing group that can significantly alter the electronic distribution within the molecule. This can enhance the compound's binding affinity to biological targets, improve its metabolic stability, and increase its lipophilicity, which can affect its ability to cross cell membranes. Researchers have observed that strategically placing chlorine atoms on biologically active molecules can notably enhance their inherent activity. mdpi.com

Nitro Substituents: The nitro group is one of the strongest electron-withdrawing groups. Its presence can make the aromatic rings electron-deficient, influencing the molecule's reactivity and its potential to engage in specific intermolecular interactions like pi-stacking. In drug design, the nitro group is a versatile functional moiety found in various therapeutic agents, including antimicrobial and anticancer drugs. mdpi.com

The combination of both chloro and nitro groups on a benzamide structure creates a molecule with unique electronic and steric characteristics, making it a compelling target for investigation in various scientific disciplines. nih.govrsc.org

The Significance of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide in Contemporary Chemical Research

The specific compound, this compound, combines the structural features discussed above. It possesses a 2-chlorobenzoyl group linked to a 4-chloro-3-nitrophenyl amine moiety. This particular arrangement of substituents makes it a molecule of significant academic interest for exploring structure-activity relationships and for its potential use as a building block in the synthesis of more complex molecules.

Below is a table of crystallographic data for a similar compound, 3-chloro-N-(2-nitrophenyl)benzamide, which illustrates the typical structural features of this class of molecules.

| Parameter | Value for 3-chloro-N-(2-nitrophenyl)benzamide nih.gov |

| Chemical Formula | C₁₃H₉ClN₂O₃ |

| Molecular Weight | 276.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6300 (9) |

| b (Å) | 14.1462 (12) |

| c (Å) | 6.7797 (6) |

| β (°) | 105.475 (7) |

| Volume (ų) | 1167.39 (17) |

This data is for a structurally related compound and serves to illustrate the types of structural parameters studied in this chemical class.

The research trajectories for a compound like this compound are diverse, reflecting its interdisciplinary relevance.

Medicinal Chemistry: Given the established biological activities of chloro- and nitro-substituted aromatics, this compound and its derivatives are logical candidates for screening in antimicrobial, anticancer, and anti-inflammatory assays. nih.govrsc.org The specific substitution pattern may offer a unique pharmacological profile.

Organic Synthesis: This molecule can serve as a valuable intermediate in organic synthesis. For instance, the nitro group can be chemically reduced to an amine, providing a handle for further functionalization and the construction of more complex heterocyclic systems. learncbse.in

Materials Science: The electron-deficient nature of the two aromatic rings, imparted by the chloro and nitro substituents, suggests potential applications in materials science. Such compounds can be investigated for their electronic properties, potentially finding use in the development of organic semiconductors or other functional materials.

The synthesis of this compound would likely follow established methods for amide formation, such as the reaction of 2-chlorobenzoyl chloride with 4-chloro-3-nitroaniline (B51477).

| Reactant 1 | Reactant 2 | Product |

| 2-chlorobenzoic acid | 4-chloro-3-nitroaniline | This compound |

| 2-chlorobenzoyl chloride | 4-chloro-3-nitroaniline | This compound |

This table outlines potential synthetic precursors for the title compound based on general amide synthesis reactions. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-chloro-3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIGQAPHKRNILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Innovations for 2 Chloro N 4 Chloro 3 Nitrophenyl Benzamide

Established Synthetic Routes to 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and Analogues

The crucial step in synthesizing the target molecule is the creation of the amide bond. This can be accomplished through several methods, with the most direct being the reaction of an acyl chloride with an amine. However, a variety of other coupling reagents have been developed to facilitate this transformation, often under milder conditions and with higher yields.

The most conventional and direct method for synthesizing this compound involves the acylation of 4-chloro-3-nitroaniline (B51477) with 2-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.

The general procedure involves dissolving the amine precursor in a suitable anhydrous solvent, such as dichloromethane (B109758), and then adding the acyl chloride. nanobioletters.com A base, like triethylamine, is often included to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The reaction is typically stirred at room temperature for several hours. nanobioletters.com An alternative approach involves a one-pot, iron-mediated synthesis where a nitroarene is reacted directly with an acyl chloride in water, achieving both reduction of the nitro group (if desired) and amidation in a single process. nih.govresearchgate.net For the synthesis of the title compound, a direct coupling of the pre-formed aniline (B41778) is more common.

Table 1: Representative Conditions for Acyl Chloride Coupling

| Reactants | Reagents/Catalyst | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| Amine, Acid Chloride | Triethylamine | Dichloromethane | Room Temp. | 30 min | mdpi.com |

| Amine, Acid Chloride | - | Dichloromethane | 0°C to Room Temp. | 8 hrs | nanobioletters.com |

| Nitroarene, Acyl Chloride | Fe dust | Water | 60°C | 36 hrs | nih.govresearchgate.net |

When starting from the carboxylic acid (2-chlorobenzoic acid) instead of the acyl chloride, various coupling reagents are required to activate the carboxyl group for reaction with the amine (4-chloro-3-nitroaniline). These reagents offer alternatives that can prevent side reactions and are often suitable for sensitive substrates.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. peptide.comiris-biotech.de For instance, the synthesis of the analogous 2-chloro-N-(4-nitrophenyl)benzamide can be achieved by reacting 2-chlorobenzoic acid with 4-nitroaniline (B120555) in the presence of EDCI and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. chemicalbook.com

Phosphonium (B103445) and Uronium Salts: To circumvent issues associated with carbodiimides, such as racemization and the formation of carcinogenic byproducts like hexamethylphosphoramide (B148902) (from BOP), phosphonium and uronium/aminium salt-based reagents were developed. peptide.comluxembourg-bio.com

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) was an early development. peptide.com Its pyrrolidino derivative, PyBOP, avoids the generation of HMPA. luxembourg-bio.com (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is another highly effective phosphonium reagent. peptide.com

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and the corresponding tetrafluoroborate (B81430) (TBTU) are very efficient reagents. peptide.com O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is known for reacting faster with less epimerization. peptide.comiris-biotech.de

These modern coupling agents typically provide high yields under mild conditions and are a staple in peptide synthesis and other complex amide bond formations. luxembourg-bio.com

Table 2: Common Alternative Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Byproducts/Considerations | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | Dicyclohexylurea (DCU) from DCC can be difficult to remove. | peptide.comiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP, PyAOP | BOP produces carcinogenic HMPA; PyBOP is a safer alternative. | peptide.comluxembourg-bio.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU® | Guanidinium byproducts can form; HATU is considered explosive. | peptide.comiris-biotech.de |

The synthesis of the two aromatic precursors, 2-chlorobenzoyl chloride and 4-chloro-3-nitroaniline, requires precise control over electrophilic aromatic substitution reactions, namely chlorination and nitration.

Chlorination is a key step in the synthesis of the aniline precursor. The directing effects of the substituents already present on the aromatic ring determine the position of the incoming chloro group. To obtain the 4-chloro-3-nitroaniline intermediate, one possible route is the chlorination of nitrobenzene (B124822). The nitro group is a meta-director in electrophilic aromatic substitution. Therefore, chlorination of nitrobenzene in the presence of a Lewis acid catalyst like iron(III) chloride yields 3-chloronitrobenzene as the major product, along with smaller amounts of the ortho- and para-isomers. nih.govwikipedia.orgyoutube.com Subsequent reduction of the nitro group would yield 3-chloroaniline, which would then require nitration. A more direct route involves the chlorination of a suitable aniline or nitroaniline derivative.

Nitration is the other critical functionalization step. The synthesis of the aniline precursor can also begin with a chlorinated aromatic compound. The nitration of chlorobenzene (B131634) is a well-studied electrophilic aromatic substitution reaction. It is typically carried out using a "nitrating mixture" of concentrated nitric acid and concentrated sulfuric acid. vedantu.comaskfilo.comsarthaks.com The chlorine atom is an ortho-, para-directing group. The reaction yields a mixture of isomers, predominantly 2-chloronitrobenzene and 4-chloronitrobenzene, with the para-isomer being the major product (typically 63-65%). nih.govscribd.com To obtain the required 4-chloro-3-nitroaniline, 4-chloronitrobenzene would need to be nitrated again, followed by a selective reduction of one nitro group, or more commonly, 4-chloroaniline (B138754) is nitrated, which directs the incoming nitro group to the ortho position relative to the amino group.

The other precursor, 2-chlorobenzoyl chloride, is commonly prepared from 2-chlorobenzoic acid. A standard method for this conversion is treatment with thionyl chloride (SOCl₂), often in a solvent like toluene, which provides the acyl chloride in high yield. chemicalbook.comguidechem.com Alternatively, 2-chlorobenzoyl chloride can be synthesized from 2-chlorobenzaldehyde (B119727) by reacting it with chlorine in the presence of a catalyst such as phosphorus pentachloride. chemicalbook.comgoogle.comgoogle.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| 2-chlorobenzoyl chloride | Precursor (Acyl Chloride) |

| 4-chloro-3-nitroaniline | Precursor (Amine) |

| 2-chlorobenzoic acid | Precursor for Acyl Chloride |

| Thionyl chloride | Reagent for Acyl Chloride Synthesis |

| 2-chlorobenzaldehyde | Precursor for Acyl Chloride |

| Phosphorus pentachloride | Catalyst |

| Nitrobenzene | Starting Material for Chlorination |

| Chlorobenzene | Starting Material for Nitration |

| 3-chloronitrobenzene | Product of Nitrobenzene Chlorination |

| 4-chloronitrobenzene | Major Product of Chlorobenzene Nitration |

| 2-chloronitrobenzene | Minor Product of Chlorobenzene Nitration |

| Nitric acid | Nitrating Agent |

| Sulfuric acid | Catalyst for Nitration |

| Iron(III) chloride | Catalyst for Chlorination |

| Dichloromethane | Solvent |

| Triethylamine | Base |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Reagent |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Coupling Reagent |

| 4-dimethylaminopyridine (DMAP) | Catalyst |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Coupling Reagent |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Coupling Reagent |

Precursor Synthesis and Functional Group Introduction

Optimization of Reaction Conditions and Yield Enhancement

The optimization of synthetic routes for complex molecules like this compound is crucial for improving efficiency and cost-effectiveness. Key areas of focus include the selection of appropriate solvents, the use of effective catalysts, and the adoption of green chemistry principles.

Solvent System Variations and Their Impact on Reaction Efficiency

The choice of solvent is critical in the synthesis of benzamides, as it can significantly influence reaction rates, yields, and the ease of product purification. The synthesis typically involves the reaction of a 2-chlorobenzoyl derivative with 4-chloro-3-nitroaniline. The solvent must effectively dissolve both reactants to facilitate the reaction. For the synthesis of analogous N-substituted benzamides, a range of solvents has been proven effective.

Commonly used solvents in related syntheses include chlorinated hydrocarbons and polar aprotic solvents. For instance, in the synthesis of the closely related 2-chloro-N-(4-nitrophenyl)benzamide, dichloromethane (DCM) is used as the reaction medium. chemicalbook.com DCM is effective at dissolving the starting materials and is relatively low-boiling, which simplifies its removal after the reaction is complete. chemicalbook.commdpi.com Other solvents like chloroform (B151607) have also been employed for similar chlorophenylbenzamide derivatives. researchgate.net In other cases, more polar solvents such as dimethylformamide (DMF) are used, particularly when higher temperatures are required to drive the reaction to completion. nih.gov

The efficiency of these solvents can be compared based on their dielectric constant, boiling point, and their ability to solvate the transition state of the reaction.

Table 1: Impact of Common Solvents on Benzamide (B126) Synthesis Efficiency

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | General Impact on Reaction Efficiency |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | 39.6 | Good solubility for starting materials, facilitates reactions at ambient temperature, easy to remove post-reaction. chemicalbook.com |

| Chloroform | 4.8 | 61.2 | Similar properties to DCM, effective for related benzamide syntheses. researchgate.net |

| Dimethylformamide (DMF) | 36.7 | 153 | High polarity can increase reaction rates; suitable for less reactive substrates that require heating. nih.gov |

| Toluene | 2.4 | 110.6 | A non-polar option, often used in syntheses that require azeotropic removal of water. |

Catalyst Selection for Improved Throughput

Catalysts play a pivotal role in accelerating the formation of the amide bond, which can otherwise be a slow process. For reactions starting from a carboxylic acid (2-chlorobenzoic acid) and an amine (4-chloro-3-nitroaniline), coupling agents are essential. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A common and effective catalytic system for a structurally similar compound involves the use of a carbodiimide, such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). chemicalbook.com EDCI converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. DMAP further accelerates the reaction by forming an even more reactive acylpyridinium intermediate. chemicalbook.com This dual-catalyst system often allows the reaction to proceed efficiently at room temperature, leading to high yields and improved throughput. chemicalbook.com

Table 2: Catalysts and Coupling Agents for Benzamide Synthesis

| Catalyst/Coupling Agent | Abbreviation | Role in Reaction | Typical Outcome |

|---|---|---|---|

| 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide | EDCI | Carboxylic acid activator; forms a reactive O-acylisourea intermediate. | Enables amide bond formation under mild conditions. chemicalbook.com |

| 4-Dimethylaminopyridine | DMAP | Acyl transfer catalyst; forms a highly reactive acylpyridinium species. | Increases reaction rate and yield when used with EDCI. chemicalbook.com |

| Thionyl Chloride | SOCl₂ | Converts carboxylic acids to highly reactive acyl chlorides. | Effective but generates corrosive HCl byproduct. nih.gov |

Green Chemistry Approaches in Benzamide Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. nih.gov For benzamide synthesis, green chemistry approaches aim to reduce waste, eliminate the use of toxic solvents and reagents, and improve energy efficiency. youtube.com

One significant green innovation is the development of solvent-free reaction conditions. tandfonline.comresearchgate.net By mixing the neat reactants, often with a catalyst, the need for large volumes of organic solvents is eliminated, which simplifies workup and reduces environmental impact. tandfonline.comtandfonline.com For example, the N-benzoylation of various anilines has been successfully achieved by reacting them with vinyl benzoate (B1203000) at room temperature without any solvent or catalyst, with the products being easily isolated by crystallization. tandfonline.comtandfonline.com This method avoids the use of acyl chlorides or anhydrides, which produce acidic byproducts. tandfonline.com Such strategies represent a promising area for the future development of a more sustainable synthesis of this compound.

Exploration of Novel Synthetic Pathways to the this compound Scaffold

Beyond optimizing traditional methods, researchers are exploring novel technologies to synthesize complex molecules like this compound more efficiently. Microwave-assisted synthesis and flow chemistry are two such innovative approaches that offer significant advantages over conventional batch processing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. amazonaws.com This technique can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. beilstein-journals.orgjocpr.com The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. jocpr.com

While a specific microwave-assisted synthesis for this compound is not documented in the available literature, the successful application of this technology to a wide range of other benzamide and heterocyclic syntheses suggests its high potential. beilstein-journals.orgresearchgate.net In many reported cases, microwave irradiation has led to higher yields in shorter timeframes compared to conventional heating. nih.govbeilstein-journals.org

Table 3: Potential Advantages of Microwave-Assisted vs. Conventional Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours to days chemicalbook.com | Minutes beilstein-journals.org |

| Reaction Yield | Moderate to good chemicalbook.com | Potentially higher yields beilstein-journals.org |

| Heating Mechanism | Conduction and convection (surface heating) | Direct dielectric heating (uniform, rapid) jocpr.com |

| Side Reactions | More prevalent due to prolonged heating and hot spots | Often reduced due to shorter reaction times and uniform heating |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis where reactants are pumped through a network of tubes or microreactors. nih.gov This technology offers numerous advantages over traditional batch synthesis, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and seamless scalability. researchgate.netyoutube.com

The application of flow chemistry is particularly beneficial for reactions that are exothermic or involve hazardous reagents, as the small reactor volume minimizes risks. amt.uk For the pharmaceutical industry, continuous manufacturing enables the efficient, reproducible, and high-throughput synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govacs.org Although the application of flow chemistry to the synthesis of this compound has not been specifically reported, it represents a state-of-the-art methodology for producing such compounds on an industrial scale. The improved mass and heat transfer in flow reactors can lead to cleaner reactions with higher yields and selectivity. youtube.comamt.uk This approach is a key area of development for the future of fine chemical and pharmaceutical manufacturing. researchgate.net

Stereochemical Control and Regioselectivity in Analog Synthesis

The synthesis of analogs of this compound presents distinct challenges in controlling the spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups on the aromatic rings (regioselectivity). Researchers have employed a variety of sophisticated techniques, including the use of chiral catalysts and directing groups, to overcome these hurdles and access a diverse range of structurally defined analogs.

A critical aspect of stereochemical control in the synthesis of certain benzanilide (B160483) analogs is the management of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the N-aryl bond or the C-carbonyl bond. This phenomenon can lead to the existence of stable, non-interconverting enantiomers. The synthesis of such axially chiral benzamides often relies on asymmetric catalysis.

Key Strategies for Stereochemical Control:

Organocatalysis: Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have been successfully utilized in the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org These catalysts can activate both the electrophile and the nucleophile in a spatially defined manner, thereby inducing chirality.

Peptide-Catalyzed Reactions: Simple tetrapeptides have been shown to be effective catalysts for the atropisomer-selective bromination of benzamides. This approach introduces chirality through an enantioselective electrophilic aromatic substitution.

Chiral Ligands in Metal Catalysis: The use of chiral ligands in transition metal-catalyzed reactions is a powerful tool for asymmetric synthesis. Ligands such as chiral bisoxazolines and phosphinooxazolines (PHOX) have been employed to induce enantioselectivity in various transformations leading to chiral benzanilides.

Regioselectivity, the control of the position of chemical reactions on a molecule, is another significant challenge in the synthesis of polysubstituted benzanilide analogs. The inherent directing effects of the substituents on the aromatic rings can be either exploited or overridden through strategic synthetic design.

Key Strategies for Regioselectivity:

Transition Metal-Catalyzed C-H Functionalization: A powerful strategy for achieving regioselectivity is the direct functionalization of carbon-hydrogen (C-H) bonds, catalyzed by transition metals. For instance, the regioselective hydroxylation of benzanilides has been achieved using ruthenium (Ru) and palladium (Pd) catalysts. rsc.orgnih.gov The choice of the metal catalyst can direct the hydroxylation to different positions on the benzanilide scaffold. rsc.orgnih.gov Ruthenium catalysts tend to favor hydroxylation on the aniline ring, while palladium catalysts often direct the reaction to the benzoyl ring. rsc.orgnih.gov

Directing Groups: The amide linkage itself can act as a directing group in C-H functionalization reactions, guiding the catalyst to specific ortho positions. The electronic and steric properties of other substituents on the rings, such as chloro and nitro groups, can further influence the regiochemical outcome of these transformations. For example, in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the regiochemistry of the final amidation step is controlled by the preceding sulfamoylation and chlorination steps. nih.gov

The interplay between steric and electronic factors is crucial in determining the regioselectivity of these reactions. rsc.org For instance, bulky substituents can sterically hinder certain positions, favoring reaction at less encumbered sites. rsc.org Conversely, the electron-donating or electron-withdrawing nature of substituents can influence the reactivity of different C-H bonds. rsc.org

Detailed research findings on the application of these strategies to analogs with chloro and nitro substitutions are summarized in the following table:

| Synthetic Strategy | Catalyst/Reagent | Key Finding |

| Stereochemical Control | ||

| Atroposelective Synthesis | Bifunctional Organocatalysts | Enables the enantioselective construction of axially chiral benzamides through electrophilic halogenation. beilstein-journals.org |

| Regiochemical Control | ||

| C-H Hydroxylation | Ru(II) and Pd(II) Catalysts | Different regioselectivity is observed depending on the metal used, allowing for the synthesis of distinct ortho-hydroxylated benzanilide isomers. The reaction tolerates electron-withdrawing groups like nitro and halide substituents. rsc.orgnih.gov |

| Multi-step Synthesis | Thionyl chloride, Amines | In the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the final regiochemistry is determined by the sequential introduction of functional groups onto the starting 2-chloro-4-nitro benzoic acid. nih.gov |

The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the accessible chemical space for analogs of this compound, paving the way for the discovery of new molecules with enhanced performance characteristics.

Structure Activity Relationship Sar Investigations of 2 Chloro N 4 Chloro 3 Nitrophenyl Benzamide Derivatives

Positional Isomerism and Substituent Effects on Chemical Reactivity and Biological Interactions

Positional isomerism, which concerns the specific placement of functional groups on the aromatic rings, significantly modulates the physicochemical properties and, consequently, the biological activity of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide derivatives. The interplay between the chlorine atoms and the nitro group dictates the molecule's electronic distribution, lipophilicity, and steric profile, all of which are crucial for molecular interactions with biological receptors.

The introduction of chlorine atoms into specific positions of a biologically active molecule can substantially alter its intrinsic activity. researchgate.netresearchgate.neteurochlor.org The position of chlorine substituents is often a decisive factor for significant biological activity. researchgate.net Generally, the presence of chlorine on an aromatic ring can increase lipophilicity, which may enhance the molecule's ability to partition into cell membranes or the lipophilic domains of a protein. researchgate.netnih.gov It can also create non-bonding interactions with protein groups at the receptor binding site and increase the electrophilicity of nearby parts of the molecule due to its electronegativity. researchgate.net

| Chlorine Position | General Effect on Physicochemical Properties | Observed Impact on Biological Activity |

|---|---|---|

| Ortho (e.g., 2-position on benzoyl ring) | Increases steric hindrance; influences conformation of the amide bond. researchgate.net | Can be crucial for activity by enforcing a specific molecular shape required for receptor binding. researchgate.net The ortho-Cl atom in 2-chloro-N-(4-methylphenyl)benzamide is positioned syn to the C=O bond. nih.gov |

| Meta (e.g., 3-position) | Moderately alters electronic properties and lipophilicity. | Effects vary widely depending on the target system. |

| Para (e.g., 4-position on N-phenyl ring) | Increases lipophilicity; can participate in halogen bonding and other non-covalent interactions. researchgate.net | Often enhances activity by improving membrane permeability and receptor binding affinity. researchgate.netresearchgate.net |

The nitro group (–NO₂) is a potent electron-withdrawing group that significantly influences the electronic distribution within a molecule. svedbergopen.comnih.govnih.gov This strong electron-withdrawing effect, exerted through resonance, deactivates the aromatic ring it is attached to. nih.govnih.gov This alteration of electronic properties can affect receptor binding affinity, molecular stability, and solubility. svedbergopen.com The presence and position of the nitro group are paramount, as it can be a key pharmacophore for various biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com

The biological action of nitro-containing compounds often involves the metabolic reduction of the nitro group to form reactive intermediates, such as free radicals and reactive oxygen species (ROS). svedbergopen.comresearchgate.net This bio-reductive metabolism means that many nitroaromatic compounds can function as prodrugs. svedbergopen.com The specific location of the nitro group on the phenyl ring determines the molecule's reduction potential and the nature of its interactions with target enzymes or receptors. mdpi.com For example, in a study of nitro-containing chalcones, compounds with the nitro group at the ortho position of either ring showed the highest anti-inflammatory activity, while a para-positioned nitro group on one ring was favorable for vasorelaxant activity. mdpi.com However, the nitro group is also associated with toxicity, and its presence can sometimes lead to undesired effects through the action of nitroreductase enzymes. mdpi.comnih.gov

| Nitro Group Position | Effect on Electronic Properties | Consequence for Biological Outcomes |

|---|---|---|

| Ortho (2-position) | Strong electron-withdrawing effect; potential for intramolecular hydrogen bonding. | Can result in specific interactions with amino acid residues like Arg¹²⁰ through hydrogen bonding, enhancing binding to enzymes such as COX. mdpi.com |

| Meta (3-position) | Strong inductive and resonance electron-withdrawing effect. | Contributes to the overall electronic profile required for activity, as seen in the 4-chloro-3-nitrophenyl moiety. |

| Para (4-position) | Maximum electron-withdrawing effect through resonance. | Can be critical for activity, potentially interacting with enzymes like eNOS. mdpi.com In some derivatives, this position is crucial for antimicrobial action. mdpi.com |

Modifications to the Benzamide (B126) Moiety

The benzamide core, consisting of the benzoyl ring and the amide linkage, is a common scaffold in medicinal chemistry. nih.govnanobioletters.com Modifications to this moiety, including substitutions on the amide nitrogen and the benzoyl ring, are key strategies for optimizing the biological activity of this compound derivatives.

The amide group (–CONH–) is a crucial structural feature, often involved in hydrogen bonding with biological targets. nih.gov The hydrogen atom on the amide nitrogen can act as a hydrogen bond donor. Replacing this hydrogen with other substituents (N-substitution) eliminates this capability and introduces new steric and electronic features that can profoundly affect molecular recognition. In SAR studies of N-substituted benzamide derivatives as histone deacetylase inhibitors, the heteroatoms of the amide were found to be critical for chelating with a zinc ion in the enzyme's active site, highlighting the importance of this region for biological activity. nih.gov The conformation of the central amide group relative to the two phenyl rings is also a key determinant of activity. In crystal structures of related compounds like 2-chloro-N-(4-methylphenyl)benzamide and 2-chloro-N-(4-methoxyphenyl)benzamide, the two benzene (B151609) rings are tilted almost orthogonally to each other, a conformation that may be important for fitting into a receptor's binding pocket. nih.govnih.gov

Substituents on the benzoyl ring (the 2-chlorophenyl ring in the parent compound) directly influence the electronic nature of the adjacent carbonyl group and can introduce new interactions with a biological target. The 2-chloro substituent already present in the parent compound sets a specific conformational preference, with the Cl atom positioned syn to the C=O bond. nih.gov

Replacing or adding other substituents can modulate activity. For instance, in a series of 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent on the benzoyl ring with a hydrogen atom led to a moderate decrease in antiplasmodial activity, suggesting the aryloxy substituent is favorable. mdpi.comresearchgate.net The size and nature of these substituents are also important; bulky groups can enhance or hinder binding depending on the topology of the receptor site. researchgate.net The antiplasmodial and cytotoxic activities of these compounds were found to be strongly dependent on the substitution pattern. researchgate.net

Modifications to the 4-chloro-3-nitrophenyl Moiety

The 4-chloro-3-nitrophenyl moiety is a critical component for the biological activity of this class of compounds. Altering the substituents on this ring provides a direct way to fine-tune the molecule's properties. In the related compound niclosamide (B1684120), the 2-chloro-4-nitroaniline (B86195) ring is a known contributor to its biological effects, but the nitro group is also linked to genotoxicity. mdpi.com

Research on niclosamide derivatives has explored replacing the nitro group to reduce toxicity while maintaining activity. Replacing the nitro group with functional groups like an azide (B81097) or a methyl ester retained synergistic activity with the antibiotic colistin, indicating these modifications are compatible with its mechanism of action. mdpi.com This suggests that for this compound, similar modifications to the nitro group on the N-phenyl ring could be a viable strategy for modulating its biological profile. The chlorine atom at the 4-position also plays a key role, and its removal or replacement would be expected to significantly impact activity by altering both lipophilicity and electronic interactions. researchgate.netresearchgate.net

Variation of Halogen Substituents

The nature and position of halogen substituents on both the benzoyl and anilino rings of the this compound scaffold are pivotal for its biological activity. SAR studies have demonstrated that variations in halogen atoms (e.g., fluorine, chlorine, bromine, iodine) can significantly modulate the compound's potency and selectivity.

On the anilino ring, the 4-chloro substituent is also a key determinant of activity. The electronic properties of the halogen, specifically its electronegativity and size, influence the electron density distribution across the molecule. This, in turn, affects hydrogen bonding capabilities and hydrophobic interactions with the target protein. Studies on related benzamide series have shown that replacing the chlorine with other halogens can lead to a range of biological activities. For example, the introduction of a fluorine atom, a smaller and highly electronegative halogen, can alter binding affinity and metabolic stability. mdpi.com

The following table summarizes the impact of halogen substitutions on the activity of analogous benzamide compounds.

| Compound Analogue | Halogen Variation | Observed Effect on Activity |

| 2-(4-Fluoro phenoxy)-N-phenylbenzamide | 4-Fluorophenoxy substituent | Favorable for antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com |

| Substituted N-phenylbenzamides | Chlorine atom on the phenyl ring | Can decrease anti-proliferative activity in certain cancer cell lines. nih.gov |

Alteration of Nitro Group with Other Electron-Withdrawing/Donating Groups

The nitro group, a strong electron-withdrawing moiety, plays a fundamental role in the biological profile of this compound. nih.gov Its electronic effect deactivates the aromatic ring, influencing the molecule's polarity and potential interactions with nucleophilic sites in biological targets like enzymes. nih.gov The activity of nitro-containing compounds often depends on the enzymatic reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov

Replacing the nitro group with other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) has been a key strategy in SAR studies to probe the electronic requirements for activity.

Electron-Withdrawing Groups (EWGs): Substituting the nitro group with other EWGs like cyano (-CN) or sulfonyl (-SO2R) can help maintain or modify the electronic profile. The specific geometry and hydrogen bonding capacity of the substituent are critical. For example, in the crystal structure of 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide, the nitro group is skewed out of the benzene ring plane, which may affect its interaction with a receptor. researchgate.net

Electron-Donating Groups (EDGs): Conversely, replacing the nitro group with EDGs such as methyl (-CH3) or methoxy (B1213986) (-OCH3) can dramatically alter the electronic properties and, consequently, the biological activity. Studies on related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives indicated that the presence of both an electron-donating group (CH3) and an electron-withdrawing group (NO2) on the phenyl ring was highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests a complex interplay of electronic effects may be required for optimal activity.

The table below details findings from studies on related compounds where the nitro group or other substituents were varied.

| Compound Series | Substituent Variation | Key Finding |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide | Phenyl ring with both -CH3 (EDG) and -NO2 (EWG) | This combination highly favored inhibitory activity against α-glucosidase and α-amylase. nih.gov |

| N-substituted benzamides | Introduction of a nitro group on the phenyl ring | Largely decreases anti-proliferative activity against certain cancer cell lines. nih.gov |

Conformational Analysis and its Correlation with SAR

The three-dimensional structure and flexibility of this compound are intrinsically linked to its biological activity. Conformational analysis provides insights into the energetically favorable shapes the molecule can adopt, which is crucial for its interaction with a specific biological target.

Amide Rotational Barriers and Biologically Active Conformations

The amide bond (-C(O)NH-) is a critical structural feature of benzamides. Due to partial double bond character, rotation around the C-N bond is restricted, leading to distinct cis and trans conformations. Computational and experimental studies have shown that ortho-substitution on the benzoyl ring significantly impacts the rotational barriers not only of the amide bond (N-C(O)) but also the bond connecting the carbonyl group to the aromatic ring (C-C(O)). nsf.gov

A computational study on ortho-chloro-substituted tertiary aromatic amides demonstrated a substantial increase in the rotational barriers around both the N-C(O) and C-C(O) axes. nsf.gov This steric hindrance forces the molecule into specific, rigid conformations. The increased barrier to rotation suggests that the molecule is more likely to exist in a single, well-defined "biologically active" conformation, which can lead to higher affinity and selectivity for its target. The preference for a particular conformation is a key aspect of SAR, as it dictates the precise orientation of substituents for optimal interaction with a binding site.

| Bond | Type of Substitution | Effect on Rotational Barrier |

| N-C(O) | Ortho-chloro substitution | Substantial increase in the barrier to rotation. nsf.gov |

| C-C(O) | Ortho-chloro substitution | Dramatic increase in the rotational barrier (up to 3 times stronger effect than on N-C(O) rotation). nsf.gov |

Dihedral Angles and Molecular Flexibility

X-ray crystallography studies of structurally similar compounds provide valuable data on preferred conformations. For instance, in the related molecule N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 70.74°. nih.govresearchgate.net In another analogue, 2-chloro-N-(4-methylphenyl)benzamide, the benzoyl and aniline (B41778) rings are tilted relative to each other by 82.8°. nih.gov This significant twist between the two rings is a common feature in ortho-substituted benzamides and is a direct consequence of the steric clash between the ortho-substituent and the anilino ring.

This non-planar conformation is often essential for biological activity, as it presents the substituents in a specific spatial arrangement that complements the topology of the target's binding pocket. A high degree of twist can reduce unwanted interactions, such as π–π stacking with flat aromatic surfaces, and can enhance specificity.

The table below presents dihedral angles from crystal structures of analogous benzamide compounds.

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | 70.74° | nih.govresearchgate.net |

| 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide | 52.13° | nih.gov |

| 2-Chloro-N-(4-methylphenyl)benzamide | 82.8° | nih.gov |

| 2-Chloro-N-(4-methoxyphenyl)benzamide | 79.20° | nih.gov |

| 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide | 85.4° | nih.gov |

This structural rigidity and defined three-dimensional arrangement, dictated by the interplay of halogen and nitro substituents, are directly correlated with the structure-activity relationship, highlighting the importance of conformational analysis in designing potent and selective benzamide derivatives.

Molecular Mechanisms of Action and Target Elucidation for 2 Chloro N 4 Chloro 3 Nitrophenyl Benzamide

Elucidation of Specific Molecular Targets

Comprehensive studies aimed at the specific elucidation of molecular targets for 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide are not extensively documented in peer-reviewed scientific literature. The benzanilide (B160483) core is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide variety of receptor types; however, the specific targets for this particular substituted benzamide (B126) remain uncharacterized. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, bacterial enzymes, tyrosine kinase receptors)

There is no specific data in the available scientific literature detailing the inhibitory activity of this compound against key enzymes. While related benzamide and acetamide (B32628) derivatives have been investigated for their effects on various enzymes, these findings cannot be directly attributed to the subject compound.

α-glucosidase and α-amylase: Research on structurally similar compounds has shown inhibitory potential against these enzymes, which are crucial for carbohydrate metabolism. nih.govnih.gov However, specific assays for this compound have not been reported.

Bacterial Enzymes: The potential for antibacterial activity, which would imply the inhibition of essential bacterial enzymes, has been explored in related molecules like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, but not for this specific benzamide. nih.govnih.gov

Tyrosine Kinase Receptors: Benzamides are a known structural class for kinase inhibitors, including those targeting tyrosine kinase receptors which are pivotal in cellular signaling. nih.govnih.gov Despite this, specific studies confirming this compound as an inhibitor of any tyrosine kinase receptor have not been published.

Receptor Interaction and Binding Kinetics

Detailed investigations into the potential receptor interactions and binding kinetics of this compound are not available in the scientific literature. Consequently, its affinity, selectivity, and mode of binding to any specific biological receptors remain undetermined.

Modulation of Specific Biological Pathways

The effect of this compound on specific biological or signaling pathways has not been a subject of published research. Therefore, its role as a potential modulator of any cellular cascade is currently unknown.

Insect Growth Regulation Pathways (e.g., juvenile hormone biosynthesis inhibition)

There is no scientific evidence or published research to suggest that this compound modulates insect growth regulation pathways. Its potential to act as an inhibitor of juvenile hormone biosynthesis or to interfere with other aspects of insect development has not been investigated.

Cellular Level Investigations (non-human, excluding safety/toxicity)

Non-human cellular level investigations that fall outside the scope of safety or toxicity assessments for this compound are not documented in the available literature.

Cellular Uptake and Intracellular Localization

Scientific studies to determine the mechanisms of cellular uptake and the subsequent intracellular localization of this compound have not been published. Information regarding its ability to cross cell membranes and its distribution within subcellular compartments is currently unavailable.

Interaction with Cellular Components

The biological activity of benzamide derivatives, including this compound, is predicated on their interactions with various cellular components. These interactions can range from binding to proteins to intercalating with nucleic acids.

For instance, the structurally related compound, 2-chloro-5-nitro-N-phenylbenzamide, has been identified as an inhibitor of key cellular proteins such as the Retinoic acid receptor RXR-alpha and Peroxisome proliferator-activated receptor gamma. drugbank.com This suggests that the benzamide core structure can fit into the binding sites of specific receptors, modulating their activity. Another example is the benzamide derivative VKNG-2, which has been shown to inhibit the ABCG2 transporter, a protein that confers drug resistance in cancer cells. mdpi.com

Furthermore, metal complexes incorporating ligands derived from similar structures, such as 4-chloro-3-nitrobenzoic acid, have demonstrated the ability to interact with both calf thymus DNA (CT-DNA) and human serum albumin (HSA). mdpi.com Studies on these copper(II) complexes revealed an intercalative mode of binding to DNA and a static quenching mechanism for both DNA and HSA fluorescence, indicating a direct and stable interaction. mdpi.com These findings highlight the potential for the nitro- and chloro-substituted phenyl rings of the core compound to engage with biological macromolecules.

Induction of Cellular Processes

A significant outcome of the interaction between benzamide derivatives and cellular components is the induction of specific cellular processes, most notably apoptosis, or programmed cell death, in cancer cell lines.

Research on a variety of structurally related compounds has demonstrated potent pro-apoptotic activity in non-human cell lines. For example, certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were found to be cytotoxic against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. nih.gov The most active of these compounds induced apoptosis, caused a decrease in the mitochondrial membrane potential, and led to an increase of cells in the sub-G1 phase of the cell cycle. nih.gov

Similarly, copper(II) complexes with 4-chloro-3-nitrobenzoic acid ligands exhibited substantial antiproliferative effects against human lung (A549), cervical (HeLa), and liver (HepG2) cancer cell lines. mdpi.com These complexes were shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis by regulating the expression of the Bcl-2 protein family. mdpi.com Another compound, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide, displayed significant anti-tumor activity by arresting prostate cancer cells (PC-3, DU-145, and CWR-22) in the G1-phase and inducing apoptosis. nih.gov

Table 1: Cytotoxic Activity of Related Benzamide Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value (µM) | Observed Effect | Source |

|---|---|---|---|---|

| Guanidine Derivative 24 | MCF-7 (Breast) | ~12.7 | Apoptosis, Decreased Mitochondrial Membrane Potential | nih.gov |

| Guanidine Derivative 24 | HCT-116 (Colon) | ~12.7 | Apoptosis, Decreased Mitochondrial Membrane Potential | nih.gov |

| Copper(II) Complex 1 | HeLa (Cervical) | 8.99 | G0/G1 Cell Cycle Arrest, Apoptosis | mdpi.com |

| Copper(II) Complex 1 | A549 (Lung) | 11.32 | G0/G1 Cell Cycle Arrest, Apoptosis | mdpi.com |

| Copper(II) Complex 1 | HepG2 (Liver) | 12.19 | G0/G1 Cell Cycle Arrest, Apoptosis | mdpi.com |

| NCDDNB | CWR-22 (Prostate) | 2.5 | G1-Phase Arrest, Apoptosis | nih.gov |

| NCDDNB | PC-3 (Prostate) | 2.5 | G1-Phase Arrest, Apoptosis | nih.gov |

| NCDDNB | DU-145 (Prostate) | 6.5 | G1-Phase Arrest, Apoptosis | nih.gov |

Structure-Mechanism Relationships Derived from Binding Studies

The specific molecular interactions between this compound and its biological targets are dictated by its three-dimensional structure and electronic properties. Binding studies of analogous compounds have elucidated the critical roles of hydrogen bonding, hydrophobic and electrostatic forces, and steric factors.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specific binding of benzamide derivatives to their protein targets. In molecular docking studies of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, hydrogen bonding with active site residues of target enzymes was a key interaction. nih.gov Crystal structure analyses of related compounds also reveal the prevalence of hydrogen bonding. For instance, N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide forms intermolecular C—H···O hydrogen bonds that link molecules into sheets. researchgate.net In another case, 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide features an intramolecular N—H···O interaction that generates a stable six-membered ring motif. researchgate.net These networks of hydrogen bonds help to orient the molecule within a binding pocket and contribute significantly to the binding affinity.

Hydrophobic and Electrostatic Interactions

Alongside hydrogen bonding, hydrophobic and electrostatic interactions are fundamental to the binding of these compounds. The phenyl rings in the benzamide structure are capable of engaging in various hydrophobic interactions. Molecular docking simulations have shown that substituted phenyl rings can form pi-pi T-shaped, pi-pi stacked, and pi-alkyl interactions with aromatic and aliphatic amino acid residues (e.g., Tyr, Phe, Trp, His) in a protein's active site. nih.gov The presence and position of electron-donating or electron-withdrawing groups on these rings can modulate the electronic distribution and enhance both electrostatic and hydrophobic interactions, thereby influencing the compound's inhibitory potential. nih.gov

Computational Chemistry and Molecular Modeling Insights for 2 Chloro N 4 Chloro 3 Nitrophenyl Benzamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Binding Mode Predictions

No studies were identified that predicted the binding mode of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide with any protein target. Such a study would involve simulating the interaction of the compound with the active site of a protein to predict its binding conformation and key interactions, such as hydrogen bonds and hydrophobic contacts.

Affinity Scoring and Ranking of Derivatives

There is no available research on the affinity scoring and ranking of derivatives of this compound. This type of analysis would typically involve calculating the binding affinities of a series of related compounds to a specific protein target to identify which modifications enhance binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

Ligand-Target Complex Stability Analysis

No literature was found that analyzes the stability of a complex between this compound and a protein target. This would typically be assessed by running an MD simulation and analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the binding pose is stable over time.

Conformational Dynamics of Ligand and Receptor

Information regarding the conformational dynamics of this compound and any potential receptor is not available. Such studies would investigate how the ligand and protein structures change and adapt to each other upon binding and throughout the simulation.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. No quantum chemical studies specifically focused on this compound could be located in the searched literature. Such calculations could provide insights into the molecule's geometry, electronic properties (like HOMO-LUMO energy gap), and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. This analysis provides insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and stability of a compound.

While DFT studies have been performed on various benzamide (B126) derivatives to elucidate their structural and electronic characteristics, no specific DFT analysis for this compound has been found in the reviewed literature. Such a study would calculate key electronic parameters, offering a deeper understanding of the molecule's behavior at a quantum-mechanical level.

Energy Minimization and Transition State Analysis

Computational energy minimization is used to determine the most stable three-dimensional conformation of a molecule, known as its ground state. This process is essential for understanding how the molecule exists in space under normal conditions. Transition state analysis, on the other hand, investigates the high-energy structures that molecules pass through during chemical reactions. This is vital for determining reaction pathways and activation energies.

For this compound, specific studies on its conformational preferences through energy minimization or its reactivity through transition state analysis are not available in published research. These analyses would provide valuable information on its physical properties and potential chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity

The development of QSAR models involves creating statistical equations that correlate molecular descriptors with experimental activity data. These models can then be used to predict the activity of new, untested compounds. Research into QSAR models for various classes of benzamides exists, often in the context of developing new therapeutic agents. However, no predictive QSAR models specifically developed for or including this compound could be located.

Identification of Key Molecular Descriptors for Activity

A critical part of QSAR modeling is identifying the specific molecular properties (descriptors) that are most influential on biological activity. These can include electronic, steric, and hydrophobic parameters. By identifying these key descriptors, researchers can understand what features of a molecule are essential for its function. For this compound, a dedicated analysis to identify its key molecular descriptors for any specific biological activity has not been reported.

Virtual Screening and De Novo Design of Analogues

Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are likely to have a desired biological activity. De novo design is a more advanced technique where novel molecular structures are designed from scratch to fit a specific biological target. These methods are instrumental in modern drug discovery for identifying promising lead compounds.

While benzamide scaffolds are frequently used in virtual screening and de novo design campaigns to discover new potential drugs, there is no specific mention in the scientific literature of this compound being used as a basis for, or included in, such studies for the design of new analogues.

Advanced Spectroscopic and Structural Characterization of 2 Chloro N 4 Chloro 3 Nitrophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide could be located. The elucidation of the proton and carbon environments, as well as their connectivity, would require ¹H NMR, ¹³C NMR, and 2D NMR experiments to be performed on a synthesized and purified sample of the compound.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Specific chemical shifts, coupling constants, and multiplicity patterns for the aromatic and amide protons of this compound are not available in the public domain.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

A characterization of the carbon skeleton, including the chemical shifts for the carbonyl and aromatic carbons of this compound, is not available from existing sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Analysis of proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC) for this compound has not been published.

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is unavailable.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The precise experimental mass of the molecular ion of this compound, which would confirm its elemental composition, has not been reported.

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the fragmentation pattern of this compound, which would provide structural confirmation by identifying characteristic fragment ions, is not available in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis absorption spectrum has been found, which is necessary to report the absorption maxima (λmax) and discuss the corresponding electronic transitions (e.g., π→π, n→π).

Further research or de novo synthesis and characterization of this compound would be required to generate the data needed for the requested article.

Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro N 4 Chloro 3 Nitrophenyl Benzamide

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and chemical intermediates, offering high-resolution separation of complex mixtures. For 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide, these methods are essential for assessing purity, identifying impurities, and quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for such analyses, separating compounds based on their hydrophobicity.

A typical RP-HPLC method for this compound would involve a C18 stationary phase column, which is non-polar. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from its more or less polar impurities. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which is expected given the presence of aromatic rings and a nitro group. Method validation according to ICH guidelines is crucial to ensure the method is specific, linear, accurate, precise, and robust. ekb.eg

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Typical Value / Range |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~260 nm (Hypothetical λmax) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | ~0.03 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight and may have limited volatility, GC-MS is invaluable for identifying and quantifying volatile impurities, starting materials, or side-products from its synthesis. The EPA has established GC methods for the detection of nitroaromatics in various samples. epa.gov

For analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. A sensitive and robust GC-MS method can be developed and validated for the detection of impurities at parts-per-million (ppm) levels. nih.gov

Table 2: Representative GC-MS Method Validation Findings for Impurity Analysis

| Parameter | Result |

|---|---|

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Linearity (r²) | > 0.999 nih.gov |

| Limit of Detection (LOD) | < 0.1 ppm nih.gov |

| Limit of Quantification (LOQ) | ~ 0.1 ppm nih.gov |

| Accuracy (% Recovery) | 90% - 110% nih.gov |

| Precision (% RSD) | < 10% nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction. youtube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 2-chlorobenzoyl chloride and 4-chloro-3-nitroaniline) and the formation of the final product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at various time intervals. youtube.com The plate is then developed in a suitable solvent system. The separated spots, visualized under UV light, are compared to spots of the pure starting materials and the expected product. The disappearance of reactant spots and the appearance and intensification of the product spot indicate the reaction's progression towards completion. youtube.com The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system.

Table 3: Hypothetical TLC Data for Reaction Monitoring

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 3:1) | Spot Intensity at Time (t) |

|---|---|---|

| 4-chloro-3-nitroaniline (B51477) (Reactant) | 0.65 | t=0: High; t=final: None |

| 2-chlorobenzoyl chloride (Reactant) | 0.80 | t=0: High; t=final: None |

| This compound (Product) | 0.40 | t=0: None; t=final: High |

Spectroscopic Quantification Techniques

Spectroscopic methods rely on the interaction of electromagnetic radiation with a substance to measure its concentration. These techniques are often rapid and can be highly sensitive.

UV-Vis Spectrophotometry-Based Quantification

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. Due to its molecular structure, which includes two aromatic rings and a nitro group (all potent chromophores), this compound is expected to absorb UV radiation strongly.

Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform the analysis, the wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across the UV-Vis spectrum. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Example of a UV-Vis Calibration Curve Data

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 1.0 | 0.112 |

| 2.0 | 0.225 |

| 4.0 | 0.451 |

| 8.0 | 0.898 |

| 10.0 | 1.120 |

Chemiluminescence and Fluorescence-Based Detection Methods

For applications requiring higher sensitivity, luminescence-based methods can be employed.

Fluorescence Detection: While the native fluorescence of this compound may not be strong, its detection can be achieved through fluorescence quenching. Nitroaromatic compounds are known to be effective quenchers of the fluorescence of other molecules (fluorophores). nih.gov This phenomenon can be exploited in a quantitative assay where the target compound quenches the fluorescence of a known fluorophore. The degree of quenching is proportional to the concentration of the nitroaromatic compound. This method is highly sensitive and selective for detecting nitroaromatics. nih.gov

Chemiluminescence Detection: Chemiluminescence involves the emission of light from a chemical reaction. While direct chemiluminescence of this specific benzamide (B126) is not expected, it can be quantified using chemiluminescent assays. nih.gov For example, a competitive immunoassay could be developed where an antibody specific to the target molecule is used. In such a format, a known amount of an enzyme-labeled version of the compound competes with the sample compound for antibody binding sites. After separation, a chemiluminescent substrate (e.g., a 1,2-dioxetane) is added. nih.gov The enzyme catalyzes a reaction that produces light, and the intensity of the light is inversely proportional to the concentration of the target compound in the sample. This approach offers exceptionally low detection limits.

Method Validation and Robustness for Analytical Applications

The validation of analytical methods is a critical requirement for ensuring the quality and reliability of results in the analysis of chemical compounds. For this compound, the validation process confirms that the chosen analytical procedure is suitable for its intended purpose. This involves a thorough evaluation of various performance characteristics to demonstrate that the method is accurate, precise, and reliable. Following validation, an assessment of the method's robustness is conducted to ensure its performance remains consistent under minor, deliberate variations in procedural parameters.

Linearity and Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ajrconline.org The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ajrconline.orgwjarr.com

For the quantification of this compound, a typical approach involves preparing a series of calibration standards at different concentrations. The response of the analytical instrument is then plotted against the concentration of the analyte. A linear relationship is generally confirmed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Table 1: Illustrative Linearity Data for the Analysis of this compound by HPLC-UV

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,100 |

| 50.0 | 758,900 |

| 100.0 | 1,521,000 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. wjarr.com Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.com Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Table 2: Representative Accuracy and Precision Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, n=6) |

| 5.0 | 4.95 | 99.0 | 1.2 | 1.8 |

| 50.0 | 50.8 | 101.6 | 0.8 | 1.1 |

| 100.0 | 99.2 | 99.2 | 0.6 | 0.9 |

RSD: Relative Standard Deviation

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. openresearchlibrary.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. openresearchlibrary.orgtbzmed.ac.ir These parameters are crucial for the analysis of trace amounts of this compound. The LOD and LOQ can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. wjarr.com

Table 3: Estimated LOD and LOQ for this compound

| Parameter | Value (µg/mL) | Method of Determination |

| Limit of Detection (LOD) | 0.1 | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.3 | Signal-to-Noise Ratio (10:1) |

Potential Non Therapeutic and Emerging Applications of 2 Chloro N 4 Chloro 3 Nitrophenyl Benzamide

Applications in Materials Science

The rigid structure and specific functional groups of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide make it a candidate for investigation in the field of materials science, particularly in the synthesis of polymers and functional materials.

The core of the this compound molecule is the amide linkage (-CO-NH-), which is the fundamental repeating unit in polyamides. This suggests the theoretical potential for this compound to act as a monomer or a co-monomer in polymerization reactions. The incorporation of its dual aromatic ring structure into a polymer backbone would likely impart significant rigidity, thermal stability, and mechanical strength, characteristics typical of aramid fibers.

Furthermore, the presence of polar and electron-withdrawing chloro and nitro groups could influence the bulk properties of a resulting polymer, such as:

Solubility: Enhancing solubility in specific organic solvents.

Intermolecular Interactions: Promoting strong dipole-dipole interactions between polymer chains, potentially affecting the material's melting point and tensile strength.

Reactivity: The nitro group could be chemically reduced to an amine, providing a reactive site for further polymer modification or cross-linking.

While the direct use of this specific compound in polymer synthesis is not yet documented, the foundational chemistry of polyamides supports its potential as a building block for creating new polymers with tailored properties.

Functional materials are designed to possess specific properties that can be externally controlled, such as electronic, optical, or magnetic characteristics. The electronic nature of this compound, governed by its substituent groups, indicates a potential for use in this area. The chloro and nitro groups are strongly electron-withdrawing, which significantly modulates the electron density of the aromatic rings.

This distinct electronic profile could be harnessed in materials designed for: